CID 2182
Overview
Description
CID 2182 is a useful research compound. Its molecular formula is C10H7Cl2N3O and its molecular weight is 256.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 2182 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 2182 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Control of Protein Function in Cells : Chemically Induced Dimerization (CID) is used to study various biological processes with high precision and spatiotemporal resolution. It's primary application has been in dissecting signal transductions and is now extended to studying membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed for inducible gene regulation and editing. These systems offer fine-tuning of gene expression and multiplex biological signals with different logic gating operations, providing a versatile molecular toolbox for research and potential medical applications (Ma et al., 2023).
Reversible Control of Protein Localization : A photocaged-photocleavable chemical dimerizer has been used for reversible control of protein localization in living cells. This novel CID molecule offers rapid activation and deactivation, enhancing the spatiotemporal control over protein-protein interactions and allowing deeper insights into cellular events (Aonbangkhen et al., 2018).
Manipulating Signaling in Cellular Processes : CID techniques have been instrumental in resolving problems in cell biology, particularly in understanding lipid second messengers and small GTPases. These applications have helped in elucidating how small pools of signaling molecules can generate diverse responses (DeRose, Miyamoto, & Inoue, 2013).
properties
IUPAC Name |
6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBXOEAOVRKTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)NC3=NC(=O)CN31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2Cl)Cl)NC3=NC(=O)CN31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2182 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.